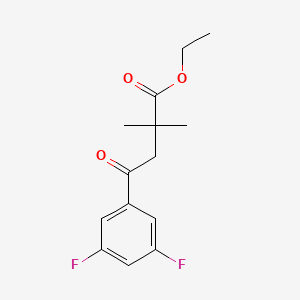

Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

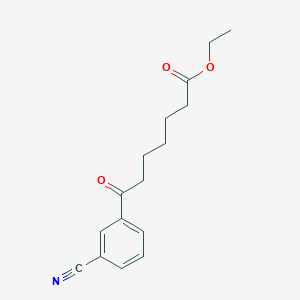

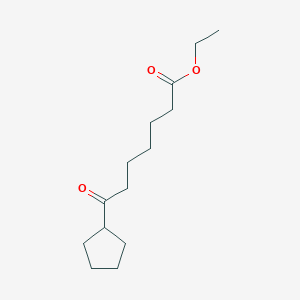

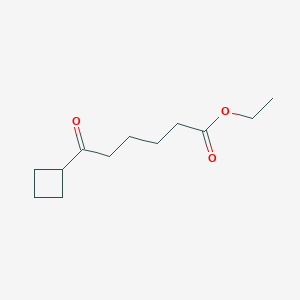

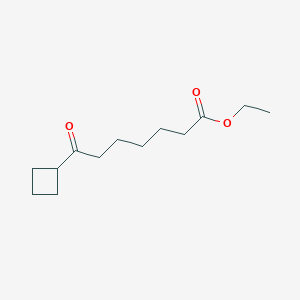

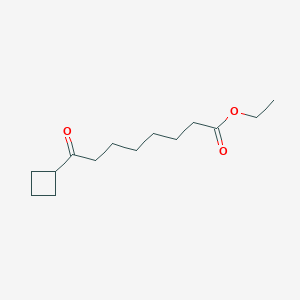

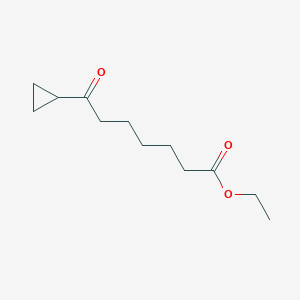

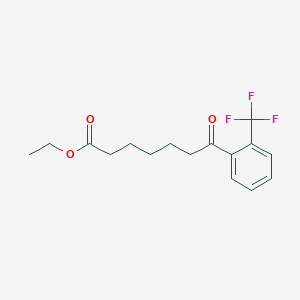

Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate is a chemical compound with the molecular formula C16H19F3O3 . It is used in organic chemistry as a building block .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H19F3O3 . This indicates that the molecule is composed of 16 carbon atoms, 19 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The molecular weight of this compound is 316.32 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Research on compounds structurally related to Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate has highlighted their importance in synthesizing β-lactam antibiotics, a class critical for developing new medicinal therapies. For example, Chiba et al. (1985) described the synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillin-type β-lactams, indicating the relevance of such compounds in antibiotic synthesis Chiba et al., 1985. This underscores the utility of ethyl heptanoate derivatives in creating pharmacologically active structures.

Catalytic Processes

The catalytic properties of compounds related to this compound have been explored in various chemical transformations. Gliński et al. (2005) investigated the ketonization of alkyl esters of heptanoic acid, demonstrating the catalytic versatility of heptanoate derivatives in producing industrially relevant ketones Gliński et al., 2005. Such research suggests potential applications in synthesizing compounds with specific ketone functionalities.

Pharmaceutical Applications

The structural modification and investigation of heptanoate derivatives have led to discoveries in pharmaceutical development. For instance, Hoffman et al. (1985) elaborated on the synthesis and testing of 7-(substituted aryl)-3,5-dihydroxy-6-heptenoic acids and their lactone derivatives for inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase, pivotal in cholesterol management Hoffman et al., 1985. This highlights the potential of ethyl heptanoate derivatives in developing lipid-lowering agents.

Safety and Hazards

Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate should be handled with care. Safety precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn .

Propriétés

IUPAC Name |

ethyl 7-oxo-7-[2-(trifluoromethyl)phenyl]heptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3O3/c1-2-22-15(21)11-5-3-4-10-14(20)12-8-6-7-9-13(12)16(17,18)19/h6-9H,2-5,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBLCTMENWKYLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645731 |

Source

|

| Record name | Ethyl 7-oxo-7-[2-(trifluoromethyl)phenyl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898777-71-4 |

Source

|

| Record name | Ethyl 7-oxo-7-[2-(trifluoromethyl)phenyl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.